Mepiprazole dihydrochloride
Overview
Description
Mepiprazole dihydrochloride is a minor tranquilizer belonging to the phenylpiperazine class of compounds. It is a pyrazolyl-alkyl-piperazine derivative and is primarily used for its anxiolytic and antidepressant properties. This compound is marketed in Spain for the treatment of anxiety neuroses and has shown potential benefits in clinical studies for patients with irritable bowel syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mepiprazole dihydrochloride involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethylamine. The reaction is typically carried out in an organic solvent under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and filtration techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: Mepiprazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Mepiprazole dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: Explored for its potential in treating anxiety, depression, and irritable bowel syndrome.
Industry: Utilized in the development of new psychotropic drugs and as a standard in analytical chemistry
Mechanism of Action
Mepiprazole dihydrochloride acts as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. This dual action on neurotransmitter systems contributes to its anxiolytic and antidepressant effects. The compound also produces an active metabolite, m-chlorophenylpiperazine, which further modulates neurotransmitter activity .
Comparison with Similar Compounds
- Trazodone
- Nefazodone
- Etoperidone
Comparison: Mepiprazole dihydrochloride shares structural similarities with other phenylpiperazine derivatives like trazodone, nefazodone, and etoperidone. it is unique in its specific receptor binding profile and its ability to produce the active metabolite m-chlorophenylpiperazine. This metabolite contributes to its distinct pharmacological effects, making this compound a valuable compound in psychopharmacology .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZDCFRVHJVSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20326-12-9 (Parent) | |
Record name | Mepiprazole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80942499 | |
Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-15-4 | |
Record name | Mepiprazole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIPRAZOLE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5WJ92YGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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